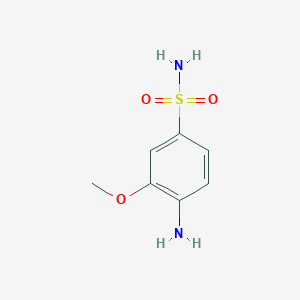

4-Amino-3-methoxybenzenesulfonamide

Übersicht

Beschreibung

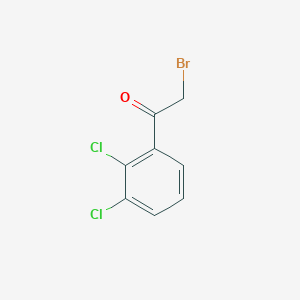

4-Amino-3-methoxybenzenesulfonamide, also known as 4-AMBS, is a chemical compound that has a wide range of applications in the scientific research field. It is a white solid powder that is soluble in water and has a melting point of approximately 150-152°C. 4-AMBS is synthesized through a reaction between 4-aminobenzenesulfonamide and 3-methoxybenzaldehyde in the presence of a base. The resulting compound has a wide range of applications in scientific research, including the study of biochemical and physiological effects, as well as its use in lab experiments.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

4-Amino-3-methoxybenzenesulfonamide derivatives have been explored for their potential in cancer treatment. Studies have shown that certain sulfonamide compounds, including those related to this compound, exhibit promising antitumor properties. For instance, compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide have been identified as potent cell cycle inhibitors and have progressed to clinical trials as antimitotic agents disrupting tubulin polymerization (Owa et al., 2002). These compounds are recognized for causing a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines.

Photodynamic Therapy Application

The compound has also been studied for its use in photodynamic therapy, especially in the treatment of cancer. A zinc phthalocyanine derivative with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing a Schiff base, has been synthesized and characterized. These properties are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Evaluation as Anticancer Agents

Novel aminothiazole-paeonol derivatives, incorporating 4-methoxybenzenesulfonamide, have been synthesized and evaluated for their anticancer effects on various cancer cell lines. Among these derivatives, specific compounds have shown potent inhibitory activity against human gastric and colorectal adenocarcinoma cells (Tsai et al., 2016).

Drug-Tubulin Interactions

Another significant application is in the study of drug-tubulin interactions. Specific sulfonamide drugs, including those related to this compound, have been shown to bind to the colchicine site of tubulin in a reversible manner, affecting tubulin polymerization (Banerjee et al., 2005).

Solubility and Solution Thermodynamics

The solubility and solution thermodynamics of 4-aminobenzenesulfonamide in various binary solvent mixtures have been investigated, providing insights into its physicochemical properties. This information is valuable for understanding the compound's behavior in different solvent environments (Asadi et al., 2020).

Wirkmechanismus

Target of Action

The primary target of 4-Amino-3-methoxybenzenesulfonamide is the enzyme carbonic anhydrase . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating the transport of carbon dioxide and protons in the blood .

Mode of Action

This compound interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged nitrogen of its alkylated amino group and the zinc ion in the active site of carbonic anhydrase . This binding reaction is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide .

Biochemical Pathways

The binding of this compound to carbonic anhydrase affects the enzyme’s function, thereby influencing several biochemical pathways. For instance, it can impact the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is crucial for pH regulation and carbon dioxide transport .

Pharmacokinetics

Like other sulfonamides, it is expected to have good oral bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of carbonic anhydrase activity. This can lead to a decrease in the production of bicarbonate and protons, potentially affecting processes such as pH regulation and carbon dioxide transport .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, metal ions, such as sodium and magnesium, may affect the activity of the compound . Additionally, the compound’s stability and efficacy could be influenced by storage conditions. It is recommended to keep the compound in a dark place, sealed in dry conditions, at a temperature between 2-8°C .

Safety and Hazards

4-Amino-3-methoxybenzenesulfonamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Biochemische Analyse

Biochemical Properties

4-Amino-3-methoxybenzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the primary interactions is with the enzyme dihydropteroate synthetase, which is involved in the folate synthesis pathway. By inhibiting this enzyme, this compound disrupts the production of folic acid, an essential nutrient for bacterial growth and replication . Additionally, this compound can interact with carbonic anhydrase, an enzyme that helps regulate pH and fluid balance in tissues .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits the synthesis of folic acid, leading to impaired DNA synthesis and cell division. This results in the bacteriostatic effect, where bacterial growth is halted. In mammalian cells, this compound can influence cell signaling pathways by inhibiting carbonic anhydrase, which affects pH regulation and ion transport . This can lead to changes in cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes. By binding to the active site of dihydropteroate synthetase, it competitively inhibits the enzyme, preventing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of folic acid . This inhibition disrupts the folate synthesis pathway, leading to a decrease in folic acid levels and subsequent inhibition of bacterial growth. Additionally, this compound can bind to carbonic anhydrase, inhibiting its activity and affecting pH regulation and ion transport in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of efflux pumps in bacteria, which can reduce the compound’s effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits bacteriostatic effects, inhibiting bacterial growth without killing the bacteria. At higher doses, it can exhibit bactericidal effects, leading to bacterial cell death . In animal models, high doses of this compound have been associated with toxic effects, such as kidney damage and metabolic acidosis, due to the inhibition of carbonic anhydrase .

Metabolic Pathways

This compound is involved in the folate synthesis pathway, where it inhibits the enzyme dihydropteroate synthetase . This inhibition disrupts the production of folic acid, an essential cofactor for various metabolic reactions, including DNA synthesis and amino acid metabolism. The compound can also affect the activity of carbonic anhydrase, influencing metabolic flux and metabolite levels in tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm and mitochondria . Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles. For example, inhibition of carbonic anhydrase in the mitochondria can affect cellular respiration and energy production .

Eigenschaften

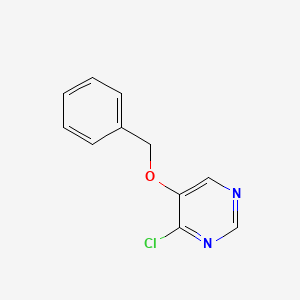

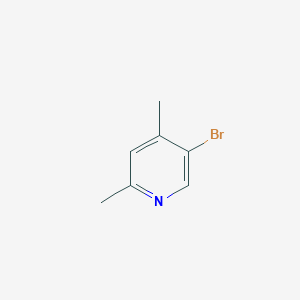

IUPAC Name |

4-amino-3-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFWRBGNLWQFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293370 | |

| Record name | 4-Amino-3-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37559-30-1 | |

| Record name | 4-Amino-3-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37559-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-methoxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

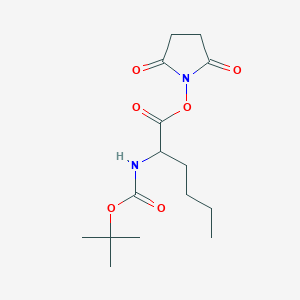

![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)